The Stereochemical Nuances of 2,4,5-Trimethoxy-α-methylbenzenemethanol: A Technical Guide to its Chiral Synthesis and Analysis
The Stereochemical Nuances of 2,4,5-Trimethoxy-α-methylbenzenemethanol: A Technical Guide to its Chiral Synthesis and Analysis
Introduction: The Significance of Chirality in a Psychoactive Scaffold
In the landscape of pharmacologically active molecules, the three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity. This is particularly true for compounds that interact with the intricate and highly specific binding sites of receptors in the central nervous system. 2,4,5-Trimethoxy-α-methylbenzenemethanol, a chiral benzylic alcohol, represents a key structural motif found in a class of psychoactive compounds, most notably as the direct precursor to 2,4,5-trimethoxyamphetamine (TMA-2). The presence of a stereocenter at the α-carbon imparts chirality to this molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The differential interaction of these enantiomers with biological targets underscores the importance of their separation and individual characterization. This technical guide provides an in-depth exploration of the synthesis, chiral resolution, and detailed analytical methodologies required to dissect the chiral nature of 2,4,5-trimethoxy-α-methylbenzenemethanol, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Part I: Synthesis of Racemic 2,4,5-Trimethoxy-α-methylbenzenemethanol
The synthesis of the racemic form of 2,4,5-trimethoxy-α-methylbenzenemethanol serves as the essential starting point for subsequent chiral resolution. A common and efficient route involves a two-step process commencing from the readily available 2,4,5-trimethoxybenzaldehyde.
Step 1: Grignard Reaction to Form the Carbon Skeleton
The initial step involves the formation of the carbon-carbon bond at the α-position via a Grignard reaction. Methylmagnesium bromide, a commercially available or freshly prepared Grignard reagent, is reacted with 2,4,5-trimethoxybenzaldehyde in an anhydrous ethereal solvent. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired racemic 2,4,5-trimethoxy-α-methylbenzenemethanol.
Experimental Protocol: Grignard Reaction
Materials:
-
2,4,5-Trimethoxybenzaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4,5-trimethoxybenzaldehyde in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude racemic 2,4,5-trimethoxy-α-methylbenzenemethanol.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Alternative Synthesis via Reduction of 2',4',5'-Trimethoxyacetophenone
An alternative and often high-yielding route to the racemic alcohol involves the reduction of the corresponding ketone, 2',4',5'-trimethoxyacetophenone. This ketone can be synthesized via a Friedel-Crafts acylation of 1,2,4-trimethoxybenzene. The subsequent reduction of the ketone to the secondary alcohol is readily achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the ketone to the desired alcohol.[1]
Experimental Protocol: Reduction of 2',4',5'-Trimethoxyacetophenone
Materials:
-
2',4',5'-Trimethoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 2',4',5'-trimethoxyacetophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to yield the racemic 2,4,5-trimethoxy-α-methylbenzenemethanol.
Part II: Chiral Resolution of Enantiomers
With the racemic mixture in hand, the next critical phase is the separation of the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase. This results in the formation of transient diastereomeric complexes with different stabilities, leading to different retention times and, consequently, their separation. The choice of the CSP and the mobile phase is crucial for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.
Experimental Protocol: Chiral HPLC Method Development
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase columns (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based columns)
Mobile Phase Screening:
A systematic screening of mobile phases is essential to find the optimal conditions for separation. A typical starting point for normal-phase chromatography would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
General Procedure:
-
Prepare a standard solution of the racemic 2,4,5-trimethoxy-α-methylbenzenemethanol in the mobile phase.
-
Equilibrate the chosen chiral column with the initial mobile phase composition (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the standard solution and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
If no separation or poor resolution is observed, systematically vary the mobile phase composition by changing the percentage of the polar modifier.
-
The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.
-
Once baseline separation is achieved, the method can be optimized for analysis time and solvent consumption.
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) | Screen different types of CSPs if necessary. |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Vary the ratio of hexane to isopropanol. |
| Flow Rate | 1.0 mL/min | Adjust for optimal resolution and analysis time. |
| Detection Wavelength | 254 nm | Scan for the UV maximum of the analyte. |
| Column Temperature | Ambient | Can be varied to improve separation. |
Table 1: Initial and optimization parameters for chiral HPLC method development.
Part III: Asymmetric Synthesis Strategies
While chiral resolution is an effective method for obtaining pure enantiomers, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric synthesis, which aims to create a preponderance of one enantiomer over the other, offers a more efficient approach. For 2,4,5-trimethoxy-α-methylbenzenemethanol, the most direct asymmetric synthetic route is the enantioselective reduction of the corresponding ketone.
Enantioselective Reduction of 2',4',5'-Trimethoxyacetophenone
A variety of chiral reducing agents and catalytic systems can be employed for the asymmetric reduction of prochiral ketones. These methods often involve the use of a chiral catalyst that facilitates the transfer of a hydride to one face of the carbonyl group in preference to the other.
One well-established method is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane.[3] The chiral catalyst forms a complex with the borane and the ketone, creating a diastereomeric transition state that favors the formation of one enantiomer of the alcohol.
Biocatalysis, using enzymes such as alcohol dehydrogenases, also presents a green and highly selective alternative for the asymmetric reduction of ketones.[4]
Part IV: Determination of Absolute Configuration
Once the enantiomers have been separated, determining their absolute configuration (i.e., whether they are the (R)- or (S)-enantiomer) is a crucial final step. The Mosher's ester method is a classic and reliable NMR-based technique for this purpose.[5][6]
The Mosher's Ester Method
This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction forms a pair of diastereomeric esters. The analysis of the ¹H NMR spectra of these two diastereomers allows for the assignment of the absolute configuration of the original alcohol.
The underlying principle is that the phenyl group of the MTPA moiety in the diastereomeric esters will have different shielding or deshielding effects on the protons of the alcohol portion of the molecule due to their different spatial arrangements. By comparing the chemical shifts of the protons in the two diastereomers, a model can be constructed to deduce the absolute stereochemistry.
Experimental Protocol: Mosher's Ester Analysis
Materials:
-
Enantiomerically enriched 2,4,5-trimethoxy-α-methylbenzenemethanol
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
In two separate, dry NMR tubes, dissolve a small amount (1-5 mg) of the chiral alcohol in the deuterated solvent.
-
To each tube, add a small excess of anhydrous pyridine.
-
To one tube, add a slight molar excess of (R)-(-)-MTPA chloride. To the other tube, add a slight molar excess of (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed to completion at room temperature.
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons.
-
Analyze the sign of the Δδ values to determine the absolute configuration based on the established Mosher's method model.
Part V: Spectroscopic Characterization
The unambiguous identification of 2,4,5-trimethoxy-α-methylbenzenemethanol and its precursors relies on a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the α-proton (a quartet), the methyl group (a doublet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The chemical shifts and coupling constants of the aromatic protons will be indicative of the 2,4,5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (including the oxygen-substituted carbons at lower field), the methoxy carbons, the α-carbon bearing the hydroxyl group, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-O stretching bands and characteristic aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of a methyl group, a water molecule, and other characteristic fragments.
| Technique | Expected Key Features for 2,4,5-Trimethoxy-α-methylbenzenemethanol |
| ¹H NMR | Aromatic protons (2 singlets), methoxy protons (3 singlets), α-proton (quartet), methyl protons (doublet), hydroxyl proton (broad singlet). |
| ¹³C NMR | Aromatic carbons (including oxygenated carbons), methoxy carbons, α-carbon, methyl carbon. |
| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1200-1000 (C-O stretch), ~1600, 1500 (aromatic C=C stretch). |
| MS (m/z) | Molecular ion peak, fragments corresponding to loss of CH₃, H₂O, etc. |
Table 2: Expected spectroscopic data for 2,4,5-trimethoxy-α-methylbenzenemethanol.
Conclusion
The chiral nature of 2,4,5-trimethoxy-α-methylbenzenemethanol is a pivotal aspect of its chemical and pharmacological profile. This guide has provided a comprehensive overview of the synthetic methodologies for obtaining both the racemic mixture and the individual enantiomers, as well as the analytical techniques required for their separation and characterization. A thorough understanding and application of these methods are essential for any researcher investigating the structure-activity relationships of this important class of psychoactive compounds and their derivatives. The protocols and data presented herein serve as a robust foundation for further exploration in the fields of drug design, development, and neuroscience.
References
-
PubChem. 1-(3,4,5-Trimethoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). [Link]
-
ResearchGate. Enantioselective reduction of methoxy- and bromo-acetophenones. [Link]
-
University of Potsdam. Tables For Organic Structure Analysis. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0263257). [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
University of Calgary. Enantioselective Reduction of Ketones. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0048809). [Link]
-
NIST. Ethanone, 1-(3,4,5-trimethoxyphenyl)-. [Link]
-
SIELC Technologies. Ethanone, 1-(2,4,5-trimethoxyphenyl)-. [Link]
-
ResearchGate. Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... [Link]
-
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Journal of Organic Chemistry. Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. [Link]
- Google Patents. Enantioselective reduction of ketones.
-
Semantic Scholar. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
-
Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
-
MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Wikipedia. 2,4,5-Trimethoxypropiophenone. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
ResearchGate. (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. [Link]
-
Scientific Research Publishing. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. EP0305180A2 - Enantioselective reduction of ketones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
